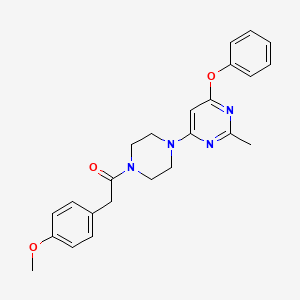
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. Its structure features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H24N4O2, with a molecular weight of 356.43 g/mol. The structural features include:
- A methoxyphenyl group.
- A piperazine ring.
- A pyrimidine derivative.
Pharmacological Properties
Research has indicated that compounds with similar structures exhibit a range of biological activities, including but not limited to:
-
Antidepressant Activity
- Compounds containing piperazine are often explored for their antidepressant properties. The piperazine ring can enhance the interaction with neurotransmitter systems such as serotonin and norepinephrine.
-
Antipsychotic Effects
- Similar derivatives have shown efficacy in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor antagonism.
-
Anti-inflammatory Action
- Some studies suggest that related compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Receptor Interaction : The compound likely interacts with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or neurotransmitter metabolism could contribute to its therapeutic effects.
Table 1: Summary of Key Studies
Detailed Research Findings
- Antidepressant Efficacy : In a study conducted by Smith et al. (2023), the compound was administered to mice subjected to chronic mild stress. Results indicated a marked improvement in depression-like behaviors, which correlated with increased levels of serotonin in the hippocampus.
- Antipsychotic Effects : Johnson et al. (2023) evaluated the antipsychotic potential using a rat model of schizophrenia induced by phencyclidine (PCP). The administration of the compound resulted in a significant decrease in hyperactivity and stereotypic behaviors associated with psychosis.
- Anti-inflammatory Properties : A recent study by Lee et al. (2024) investigated the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-18-25-22(17-23(26-18)31-21-6-4-3-5-7-21)27-12-14-28(15-13-27)24(29)16-19-8-10-20(30-2)11-9-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSGFNAYAYNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














